5-Amino-2-chloro-4-fluorobenzoic acid

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Sourcing the correct regioisomer for Saflufenacil synthesis is critical-substituting with 2-amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) or deaminated analogs will fail in downstream PPO-inhibitor production. This validated intermediate ensures reaction fidelity. • Exclusive intermediate for Saflufenacil & Saflufenacil-d7 internal standard • Moderate MAO-A (IC50 1.24 µM) & AChE (IC50 2.92 µM) dual inhibition-unique MTDL starting point • CCR5 antagonist chemotype (derivative IC50 9.2 µM) for HIV entry research Bulk quantities available; full QC documentation provided.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 172404-33-0
Cat. No. B112103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-fluorobenzoic acid
CAS172404-33-0
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)F)Cl)C(=O)O
InChIInChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyGANBUJGJERTPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloro-4-fluorobenzoic Acid: Halogenated Building Block


5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0) is a polysubstituted aromatic building block with a molecular formula of C7H5ClFNO2 and a molecular weight of 189.57 g/mol [1]. It belongs to the class of halogenated aminobenzoic acids, characterized by the specific 2-chloro-4-fluoro-5-amino substitution pattern on the benzoic acid ring [2]. This precise arrangement of electron-withdrawing and electron-donating groups imparts distinct physicochemical properties and reactivity profiles, making it a valuable intermediate in the synthesis of bioactive molecules, particularly herbicides and pharmaceutical agents .

Why This Isomer Cannot Be Substituted


Superficially similar halogenated aminobenzoic acids, such as 2-amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6), 5-amino-4-chloro-2-fluorobenzoic acid (CAS 957187-25-6), or 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9), exhibit markedly different biological and chemical profiles [1]. The precise 2-chloro-4-fluoro-5-amino arrangement in 5-Amino-2-chloro-4-fluorobenzoic acid is non-negotiable for its established role as a key intermediate in Saflufenacil synthesis and for its unique enzyme inhibition fingerprint [2]. Simple substitution with a regioisomer or a deaminated analog will likely fail in downstream reactions or yield products with altered, often inferior, bioactivity, as demonstrated by comparative biological assay data [3].

Differential Performance Against Comparators


MAO-A Inhibition Absent in Key Isomer

5-Amino-2-chloro-4-fluorobenzoic acid exhibits moderate inhibition of MAO-A, a target in neuropsychiatric disorders. Critically, its regioisomer 2-amino-5-chloro-4-fluorobenzoic acid (CAS 351367-77-6) shows no activity against MAO-A in the same assay system, demonstrating that the amino group position is crucial for target engagement [1]. While the exact mechanism of action for the target compound requires further elucidation, the presence of quantifiable activity differentiates it from a structurally close analog.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

AChE Inhibition vs. Deaminated Analog

The compound demonstrates weak inhibition of AChE, an enzyme targeted in Alzheimer's disease. This activity, while low (IC50 = 2,920 nM), provides a point of differentiation from its MAO-A activity profile and from other halogenated benzoic acids that may not interact with this target at all [1]. For instance, the common building block 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9) has no reported AChE activity, making the 5-amino derivative a more functionally diverse intermediate.

Cholinesterase Inhibition Neurodegeneration Enzyme Assay

CCR5 Antagonism Potential vs. Non-Fluorinated Analog

Preliminary pharmacological screening has identified 5-Amino-2-chloro-4-fluorobenzoic acid as a potential CCR5 antagonist [1]. A related derivative demonstrates weak antagonistic activity at the CCR5 receptor (IC50 = 9,200 nM) [2]. While this activity is modest, it provides a novel starting point for medicinal chemistry optimization that is not a reported feature of the simpler analog 5-amino-2-chlorobenzoic acid (CAS 89-54-3), which lacks the 4-fluoro substituent and is primarily used as a reagent for Bcl-XL inhibitor synthesis.

CCR5 Antagonist HIV Chemokine Receptor Inflammation

Key Intermediate for Saflufenacil Herbicide

5-Amino-2-chloro-4-fluorobenzoic acid is a critically validated and patented intermediate in the synthesis of Saflufenacil, a high-value PPO-inhibiting herbicide [REFS-1, REFS-2]. Its specific substitution pattern is essential for the construction of the pyrimidinedione core of Saflufenacil [2]. In contrast, the isomeric 2-amino-5-chloro-4-fluorobenzoic acid or the non-aminated 2-chloro-4-fluorobenzoic acid are not reported as viable intermediates for this specific herbicide, highlighting the unique synthetic utility of the 5-amino-2-chloro-4-fluoro arrangement.

Agrochemical Synthesis Herbicide Intermediate PPO Inhibitor

Distinct Reactivity from Ortho-Chloro Substitution

The 2-chloro-4-fluoro-5-amino substitution pattern creates a unique electronic environment on the aromatic ring. Studies on ortho-halogenated benzoic acids demonstrate that the presence of an ortho-chlorine significantly increases reactivity towards nucleophiles compared to para-substituted analogs [1]. While direct experimental comparison data for all isomers is limited, it is well-established that the relative positions of the chloro and amino groups are critical for directing electrophilic aromatic substitution (EAS) and cross-coupling reactions [2]. This regiochemical specificity ensures that 5-Amino-2-chloro-4-fluorobenzoic acid will behave predictably in established synthetic routes (e.g., Saflufenacil) where its isomers will not.

Organic Synthesis Regioselectivity Building Block

Precursor for Saflufenacil-d7 Internal Standard

Beyond its role as a synthetic precursor, 5-Amino-2-chloro-4-fluorobenzoic acid is the explicit starting material for synthesizing Saflufenacil-d7, a deuterium-labeled internal standard used in quantitative LC-MS/MS analysis of Saflufenacil residues in food and environmental samples [REFS-1, REFS-2]. This application is not documented for any of its isomers, as the isotope labeling must be introduced onto the exact molecular scaffold of the target analyte. Using an isomeric building block would result in a mislabeled standard, invalidating analytical methods.

Analytical Chemistry Mass Spectrometry Herbicide Residue Analysis

Optimal Research and Industrial Use Cases


Saflufenacil and PPO Herbicide Analog Synthesis

5-Amino-2-chloro-4-fluorobenzoic acid is the validated and patented intermediate for Saflufenacil, a widely used PPO-inhibiting herbicide [1]. It is essential for any laboratory engaged in the development or production of Saflufenacil or in the synthesis of novel pyrimidinedione-based herbicides for structure-activity relationship (SAR) studies [2].

Multi-Target Ligand Design for CNS Disorders

With demonstrated moderate inhibition of MAO-A (IC50 = 1.24 µM) and weak inhibition of AChE (IC50 = 2.92 µM), this compound serves as a unique starting point for designing multi-target directed ligands (MTDLs) aimed at complex neurodegenerative diseases like Alzheimer's and Parkinson's [3]. Its profile is distinct from simpler analogs that lack this dual-enzyme engagement.

CCR5 Antagonist Scaffold for Antiviral Research

Preliminary data identifying this compound as a potential CCR5 antagonist opens research avenues in HIV entry inhibition and the treatment of CCR5-mediated inflammatory diseases [4]. It provides a novel, albeit weak (IC50 = 9.2 µM for a derivative), chemotype for optimization, differentiating it from other aminobenzoic acids used for Bcl-XL inhibition or other targets [5].

Saflufenacil-d7 Internal Standard Preparation

This specific isomer is the essential starting material for the synthesis of Saflufenacil-d7, a deuterated internal standard required for accurate and validated LC-MS/MS quantification of Saflufenacil in food, soil, and water samples . No other isomer can fulfill this role.

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